5-ethenyl-6-methylpyridin-2-amine
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Overview
Description
5-Ethenyl-6-methylpyridin-2-amine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material science. This compound, with its unique structure, offers potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with ethenylboronic acid under mild conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalysts and automated systems ensures high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in tetrahydrofuran (THF) with alkyl halides.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
5-Ethenyl-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pyridine derivatives.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-ethenyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: Another pyridine derivative with similar structural features but different functional groups.
2-Methyl-5-ethylpyridine: Shares the pyridine core but differs in the position and type of substituents.
Uniqueness
5-Ethenyl-6-methylpyridin-2-amine is unique due to its ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1355237-71-6 |
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Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-ethenyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-5-8(9)10-6(7)2/h3-5H,1H2,2H3,(H2,9,10) |
InChI Key |
OHTIEQASTDALCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C=C |
Purity |
95 |
Origin of Product |
United States |
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